molecular formula C39H38N10O B602001 Irbesartan dimer impurity CAS No. 1346598-52-4

Irbesartan dimer impurity

Cat. No. B602001
CAS RN: 1346598-52-4
M. Wt: 662.80
InChI Key:
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Description

Irbesartan Dimer Impurity is a compound with the molecular formula C39H38N10O . It is also known by other names such as 3- [ [4- [2- (2 H -tetrazol-5-yl)phenyl]phenyl]methyl]-2- [1- [4- [2- (2 H -tetrazol-5-yl)phenyl]phenyl]pentan-2-yl]-1,3-diazaspiro [4.4]non-1-en-4-one . The molecular weight of this compound is 662.8 g/mol .


Synthesis Analysis

During the synthesis of the antihypertensive drug, Irbesartan, five process-related potential impurities were detected using high-performance liquid chromatography . These impurities were synthesized and characterized by NMR, Mass, and IR . The yield of impurity A was 40%, and its content was 99.8% .


Molecular Structure Analysis

The molecular structure of Irbesartan Dimer Impurity includes several functional groups such as NH, CN, and C=O . The InChI and Canonical SMILES representations provide a detailed view of the molecular structure .


Chemical Reactions Analysis

During the synthesis of Irbesartan, different process-related impurities were encountered . For instance, the reaction of 4’-aminomethyl-biphenyl-2-carbonitrile with pentanoyl chloride resulted in the formation of pentanoic acid (2’-cyano-biphenyl-4-ylmethyl)-amide .


Physical And Chemical Properties Analysis

The physical and chemical properties of Irbesartan Dimer Impurity include a molecular weight of 662.8 g/mol, XLogP3-AA of 7, Hydrogen Bond Donor Count of 2, and Hydrogen Bond Acceptor Count of 8 .

Scientific Research Applications

Impurity Profiling for API Production

In the pharmaceutical industry, impurity profiling is a critical step for the commercialization of Active Pharmaceutical Ingredients (APIs) in regulated markets. The Irbesartan dimer impurity is synthesized and characterized to understand its behavior and potential effects on the final API .

Genotoxicity Studies

The Irbesartan dimer impurity has been involved in genotoxicity studies due to concerns around certain “sartan” pharmaceuticals. These studies are vital for ensuring the safety of drugs and for regulatory compliance, as they help in identifying any potential genotoxic agents .

Analytical Method Development

Developing robust analytical methods for the detection and quantification of impurities is another significant application. The Irbesartan dimer impurity is used to validate methods that can separate it from the active drug substance, which is crucial for quality control .

Drug Formulation and Enhancement

Research into improving the solubility and bioavailability of Irbesartan involves the use of its impurities. For instance, the Irbesartan dimer impurity can be used in the design and development of cyclodextrin complexed lipid nanoparticles, which enhance oral bioavailability .

Solubility and Dissolution Studies

The Irbesartan dimer impurity is also used in solubility and dissolution studies to improve the performance of the drug. These studies are fundamental in the formulation of drugs that have poor solubility and first-pass metabolism issues .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Irbesartan dimer impurity involves the reaction of Irbesartan with a suitable reagent to form the dimeric impurity.", "Starting Materials": [ "Irbesartan", "Suitable reagent" ], "Reaction": [ "Dissolve Irbesartan in a suitable solvent", "Add the suitable reagent to the solution", "Stir the mixture at a suitable temperature and for a suitable time period", "Isolate the Irbesartan dimer impurity by suitable methods such as filtration or chromatography" ] }

CAS RN

1346598-52-4

Product Name

Irbesartan dimer impurity

Molecular Formula

C39H38N10O

Molecular Weight

662.80

Purity

> 95%

quantity

Milligrams-Grams

synonyms

4’-[2-[1-[(2’-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[4,4]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole; 

Origin of Product

United States

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